CID 459963

Vue d'ensemble

Description

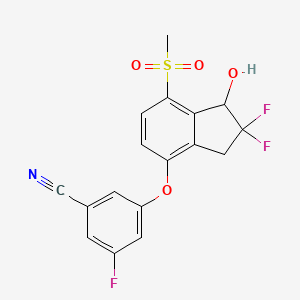

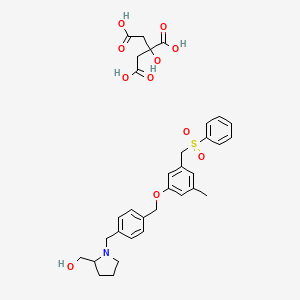

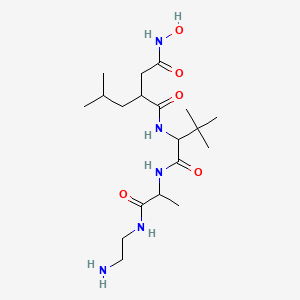

CID 459963 is also known as 4,4’-(Furan-2,5-diyl)bis(N’-methoxybenzene-1-carboximidamide). It has a molecular formula of C20H20N4O3 .

Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring connected to two phenyl rings via methoxybenzene-1-carboximidamide groups . The InChI string isInChI=1S/C20H20N4O3/c1-25-23-19 (21)15-7-3-13 (4-8-15)17-11-12-18 (27-17)14-5-9-16 (10-6-14)20 (22)24-26-2/h3-12H,1-2H3, (H2,21,23) (H2,22,24) . Physical And Chemical Properties Analysis

This compound has a molecular weight of 364.4 g/mol. It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 6 rotatable bonds. Its exact mass and monoisotopic mass are 364.15354051 g/mol. It has a topological polar surface area of 108 Ų .Mécanisme D'action

Target of Action

DB289 primarily targets the nucleus of Plasmodium falciparum , the parasite responsible for malaria .

Mode of Action

DB289 is a prodrug that is metabolized into its active form, DB75 . The compound interacts with its target by concentrating in the nucleus of the parasite, leading to a delay in the maturation of the parasite . This delay in maturation is a key aspect of DB289’s anti-parasitic activity.

Biochemical Pathways

The conversion of DB289 to DB75 involves a series of biochemical reactions. These include oxidative O-demethylation and reductive N-dehydroxylation . The enzymes responsible for these reactions are primarily from the CYP4F family .

Pharmacokinetics

DB289 is well absorbed (approximately 50-70%) and effectively converted to DB75 in both rats and monkeys . It is subject to first-pass metabolism and hepatic retention, which limits its systemic bioavailability to 10 to 20% . The clearance of DB289 approximates the liver plasma flow, and its large volume of distribution is consistent with extensive tissue binding .

Result of Action

The primary result of DB289’s action is the delay in the maturation of Plasmodium falciparum . This delay inhibits the growth of the parasite, thereby mitigating the symptoms of malaria. It’s worth noting that in some cases, db289 has been associated with kidney injury .

Analyse Biochimique

Biochemical Properties

DB289 is metabolized to the active metabolite DB75 in both rat and monkey species . This conversion involves the sequential loss of the two N-methoxy groups, either directly or by O-demethylation followed by reduction of the resulting oxime to the amidine . The enzymes CYP4F2 and CYP4F3B have been identified as the major enzymes catalyzing the initial oxidative O-demethylation of DB289 .

Cellular Effects

DB289 has shown significant effects on various types of cells. For instance, it has been found to reduce the number of circulating parasites in Trypanosoma cruzi-infected mice . In addition, DB289 has been associated with kidney injury in sensitive mouse strains .

Molecular Mechanism

The molecular mechanism of DB289 involves its conversion to the active metabolite DB75, which exhibits a broad spectrum of antiparasitic activity . The conversion process involves the initial oxidative O-demethylation of DB289, predominantly catalyzed by CYP4F enzymes in human liver microsomes .

Temporal Effects in Laboratory Settings

The effects of DB289 change over time in laboratory settings. For instance, DB289 has been shown to reduce parasitemia by 99% and protect against animal mortality by 100% when combined with other compounds . It does not provide a parasitological cure .

Dosage Effects in Animal Models

The effects of DB289 vary with different dosages in animal models. For example, DB289 has shown excellent dose response in mice infected with T. b. brucei, with an ED50 of 2.7 mg/kg .

Metabolic Pathways

DB289 is involved in metabolic pathways that include enzymes such as CYP4F2 and CYP4F3B . These enzymes catalyze the initial oxidative O-demethylation of DB289, a crucial step in its metabolism to the active compound DB75 .

Transport and Distribution

DB289 is well absorbed (approximately 50-70%) and effectively converted to DB75 in both rat and monkey species . It is subject to first-pass metabolism and hepatic retention, limiting its systemic bioavailability to 10 to 20% .

Subcellular Localization

DB75, the active metabolite of DB289, has been found to localize in the parasite nucleus . This suggests that DB289, once converted to DB75, may concentrate in the nucleus and delay parasite maturation .

Propriétés

IUPAC Name |

N'-methoxy-4-[5-[4-(N'-methoxycarbamimidoyl)phenyl]furan-2-yl]benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-25-23-19(21)15-7-3-13(4-8-15)17-11-12-18(27-17)14-5-9-16(10-6-14)20(22)24-26-2/h3-12H,1-2H3,(H2,21,23)(H2,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOQVLAXCBRRGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C(=NOC)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870377 | |

| Record name | 4,4'-(Furan-2,5-diyl)bis(N'-methoxybenzene-1-carboximidamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186953-56-0 | |

| Record name | Pafuramidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186953-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Furan-2,5-diyl)bis(N'-methoxybenzene-1-carboximidamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(3Z)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid](/img/structure/B8082118.png)

![6-N-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine](/img/structure/B8082124.png)

![(2Z)-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B8082130.png)

![(3S)-N-[3-Hydroxy-5-[(1,4,5,6-tetrahydro-5-hydroxy-2-pyriMidinyl)aMino] benzoyl]glycyl-3-(3-broMo-5-t-butylphenyl)-beta-alanine](/img/structure/B8082187.png)